Phosphinimidic amide, P,P-diphenyl-N,N,N'-tris(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, is a compound that belongs to the class of iminophosphonamides. These compounds are characterized by the presence of both nitrogen and phosphorus atoms, forming a unique structure that has garnered interest in various fields of chemistry due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃). This method provides a practical and catalyst-free approach, yielding phosphinic amides in moderate to excellent yields under air . Another method involves the use of trimethylsilyl chloride as an activating agent, enabling a one-step synthesis from functionalized acyl azides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide (H₂O₂), and diaryldiselenides. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinimidic amides. These products have various applications in different fields of chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism by which phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, exerts its effects involves its ability to act as a ligand and form stable complexes with metals. The molecular targets include various metal ions, and the pathways involved are related to the stabilization of these metal complexes. The compound’s unique structure allows it to interact with metal ions in a way that enhances their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Iminophosphonamides: These compounds have a similar structure but may have different substituents on the nitrogen and phosphorus atoms.
Phosphinamides: These compounds also contain phosphorus and nitrogen atoms but differ in their overall structure and reactivity.
Uniqueness
Phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, is unique due to its specific substituents, which provide it with distinct properties. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
61500-31-0 |
---|---|
Molecular Formula |
C21H37N2PSi3 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
[[bis(trimethylsilyl)amino]-phenyl-trimethylsilylimino-λ5-phosphanyl]benzene |
InChI |
InChI=1S/C21H37N2PSi3/c1-25(2,3)22-24(20-16-12-10-13-17-20,21-18-14-11-15-19-21)23(26(4,5)6)27(7,8)9/h10-19H,1-9H3 |
InChI Key |
BVUSRJVUXIOBLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.